

A Comparative Analysis of Inhaled Versus Topical Bergamot Oil for Anxiolytic Effects

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A comprehensive review of the existing scientific literature reveals a significant body of evidence supporting the anxiety-reducing properties of inhaled bergamot essential oil. In contrast, the anxiolytic effects of topical application are less substantiated by rigorous experimental data, with much of the available information being anecdotal or confounded by other therapeutic interventions such as massage.

This guide provides a comparative analysis of the anxiolytic effects of **bergamot oil** administered via inhalation and topical routes. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Inhaled Bergamot Oil: A Robust Body of Evidence

Inhalation of bergamot essential oil (BEO) has been the primary focus of research into its anxiolytic properties. Both human clinical trials and animal studies have demonstrated its efficacy in reducing physiological and psychological markers of stress and anxiety.

Quantitative Data from Human and Animal Studies

The following tables summarize the quantitative findings from key studies on inhaled **bergamot** oil.

Table 1: Human Clinical Trials on Inhaled Bergamot Oil and Anxiety



Study	Participants	Intervention	Outcome Measures	Results
Watanabe et al. (2015)[1][2][3]	41 healthy females	15 min inhalation of BEO vapor	Salivary cortisol, Heart Rate Variability (High Frequency), Profile of Mood States, State- Trait Anxiety Inventory (STAI)	- Significantly lower salivary cortisol compared to rest (p = 0.003)- Significantly increased high-frequency heart rate variability (p = 0.026)- Improved scores for negative emotions and fatigue.[1][3]
Pasyar et al. (2020)[4]	60 patients awaiting laparoscopic cholecystectomy	Inhalation of 2 drops of 3% BEO	Anxiety mean score, Salivary cortisol, Salivary alpha-amylase	- Significant reduction in anxiety scores compared to control (p = 0.004)-Significant reduction in salivary alphaamylase levels (p = 0.003).[4]
Han et al. (2017) [5]	57 participants in a mental health treatment center waiting room	15 min of BEO inhalation via diffuser	Positive and Negative Affect Scale (PANAS)	- 17% higher mean positive affect score compared to the control group (not statistically significant).[5]



				- Significantly
Patients awaiting Ni et al. (2013)[6] ambulatory surgery	Patients awaiting		State-Trait	lower STAI
	ambulatory	30 min of BEO	Anxiety Inventory	scores in the
		aromatherapy	(STAI), Vital	BEO group
			signs	compared to
				controls.[6]

Table 2: Animal Studies on Inhaled Bergamot Oil and Anxiety-Related Behavior

Study	Subjects	Intervention	Behavioral Test	Results
Saiyudthong & Marsden (2011) [7]	Rats	Inhalation of 1%, 2.5%, or 5% BEO	Elevated Plus- Maze (EPM), Hole-Board Test	- 1% and 2.5% BEO significantly increased the percentage of open arm entries in the EPM 2.5% and 5% BEO significantly increased the time spent in the open arms 2.5% BEO significantly increased the number of head dips in the holeboard test.[7]
Rombolà et al. (2017)[8][9][10] [11]	Rats	Intraperitoneal injection of BEO (250 or 500 µL/kg)	Open Field Task (OFT), Elevated Plus-Maze (EPM)	- BEO induced anxiolytic-like/relaxant effects in both the OFT and EPM.[8][9][10]



Experimental Protocols

Human Study: Watanabe et al. (2015)[1][3]

- Objective: To investigate the psychological and physiological effects of BEO vapor inhalation.
- Design: A randomized crossover study.
- Participants: 41 healthy females.
- Intervention: Participants were exposed to three conditions for 15 minutes each: rest (R), rest with water vapor (RW), and rest with water vapor and bergamot essential oil (RWB).
- Data Collection: Saliva samples were collected immediately after each session to measure cortisol levels. Psychological state was assessed using the Profile of Mood States and the State-Trait Anxiety Inventory. Heart rate variability was also measured.

Animal Study: Saiyudthong & Marsden (2011)[7]

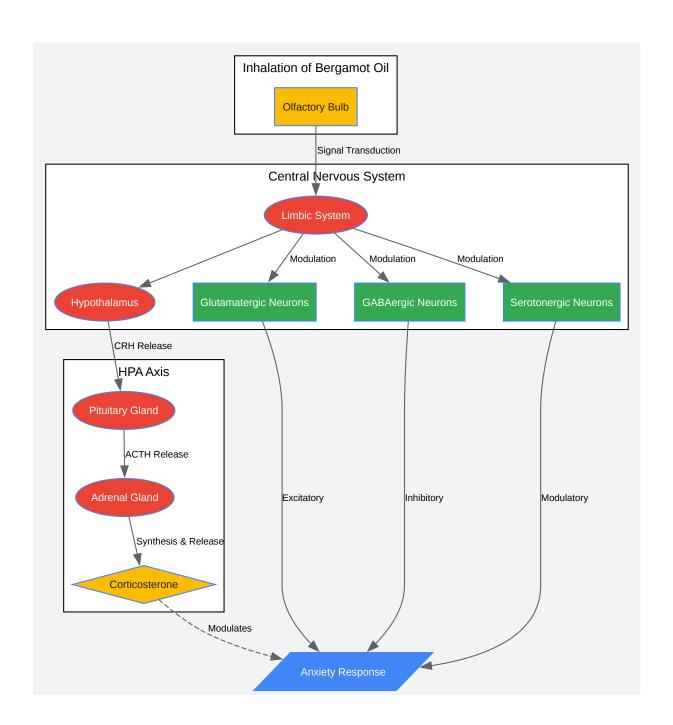
- Objective: To investigate the effects of inhaled BEO on anxiety-related behaviors and stressinduced corticosterone levels in rats.
- Subjects: Male Wistar rats.
- Intervention: Rats were exposed to either 1%, 2.5%, or 5% (w/w) BEO via inhalation. A control group was exposed to the vehicle, and a positive control group received an intraperitoneal injection of diazepam (1 mg/kg).
- Behavioral Assessment: Anxiety-like behavior was assessed using the elevated plus-maze (EPM) and the hole-board test.
- Physiological Measurement: Plasma corticosterone levels were measured to assess the stress response.

Signaling Pathways and Experimental Workflow

The anxiolytic effects of inhaled **bergamot oil** are believed to be mediated through the modulation of various neurotransmitter systems and the hypothalamic-pituitary-adrenal (HPA)



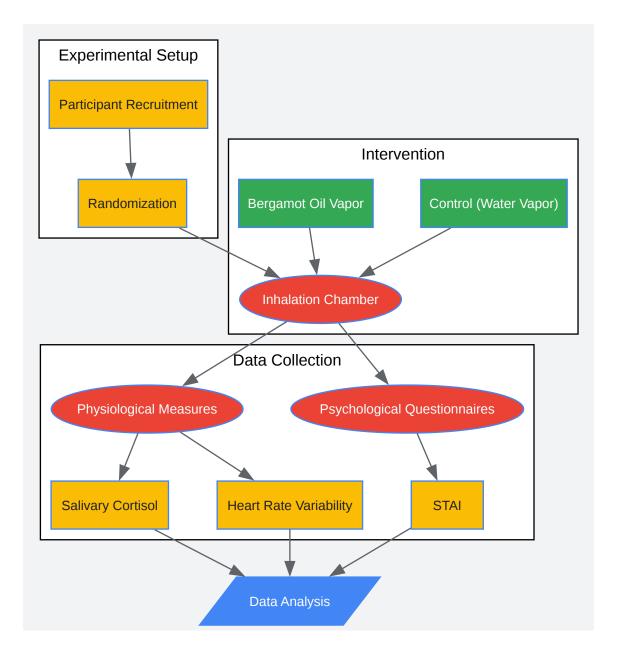
axis.



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Caption: Signaling pathway of inhaled **bergamot oil**'s anxiolytic effects.



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Caption: Experimental workflow for a human inhalation study.

Topical Bergamot Oil: Limited and Indirect Evidence

The scientific literature on the anxiolytic effects of topically applied **bergamot oil** is sparse. Most available information comes from studies on aromatherapy massage, where it is



challenging to isolate the pharmacological effects of the oil from the therapeutic benefits of the massage itself and the concurrent inhalation of the aroma.

One study investigated the effects of a blended essential oil containing lavender and bergamot applied topically to the abdomen and found a significant decrease in pulse rate and blood pressure, along with self-reported feelings of calmness and relaxation. However, the contribution of **bergamot oil** alone to these effects could not be determined.

The lack of controlled studies specifically investigating the anxiolytic effects of topical **bergamot oil** represents a significant research gap. Factors such as skin absorption rates, metabolic pathways of the active compounds following transdermal delivery, and potential placebo effects need to be systematically investigated.

Comparison and Conclusion

Feature	Inhaled Bergamot Oil	Topical Bergamot Oil
Body of Evidence	Robust, with multiple human and animal studies.	Limited, primarily anecdotal or from studies on aromatherapy massage.
Quantitative Data	Available for physiological and psychological markers of anxiety.	Lacking; difficult to isolate the effects of the oil.
Mechanism of Action	Believed to involve the olfactory system's direct connection to the limbic system, modulating neurotransmitter activity and the HPA axis.	Unknown for anxiolytic effects; would involve transdermal absorption and systemic circulation.
Efficacy	Demonstrated to be effective in reducing anxiety in various settings.	Unclear due to lack of specific research.

In conclusion, while inhaled bergamot essential oil stands as a promising, evidence-based complementary therapy for anxiety, the anxiolytic efficacy of topical application remains largely unproven. The existing literature strongly indicates a need for well-designed clinical trials to



investigate the potential of topical **bergamot oil** as an anxiolytic agent, independent of the confounding variables of massage and simultaneous inhalation. Future research should focus on quantifying the systemic absorption of active compounds after topical application and correlating these with objective and subjective measures of anxiety.

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